(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide
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Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-thienylmethyl)-2-propenamide is a novel compound with a variety of potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting, and it has been studied for its potential to act as a ligand for various proteins. The compound has also been studied for its potential to be used as a drug, and for its biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Reactions of Related Compounds
Thiocyanate Transfer Reagents : Research demonstrates the transfer of a thiocyanate group from aroyl/acyl isothiocyanate to alkyl or benzylic bromide, highlighting the compound's potential use in synthesizing thiocyanate-containing derivatives for various applications, including drug discovery and material science (Palsuledesai et al., 2009).
Photosensitizer Development : A study on zinc phthalocyanine derivatives emphasized their use as Type II photosensitizers in photodynamic therapy for cancer treatment, suggesting that structurally related compounds could be explored for their photophysical and photochemical properties (Pişkin et al., 2020).
Heterocycle Synthesis : The synthesis of fluorine-containing heterocycles, such as 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines, from reactions involving bromides, showcases the potential application in synthesizing biologically active heterocyclic compounds for pharmaceutical research (Abdel-Monem et al., 2001).
Carbene-Catalyzed Reactions : A novel carbene-catalyzed reductive coupling of nitrobenzyl bromides with ketones demonstrates an innovative approach to forming tertiary alcohol products, providing a new method for the synthesis of complex molecules (Li et al., 2016).
Antimicrobial Activity : The multi-component one-pot synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine derivatives and their antimicrobial activities indicate the potential for structurally related compounds to be developed as antimicrobial agents (El‐Emary et al., 2012).
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-12-7-14-13(19-9-20-14)6-10(12)3-4-15(18)17-8-11-2-1-5-21-11/h1-7H,8-9H2,(H,17,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYMNYHSAKLYHD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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